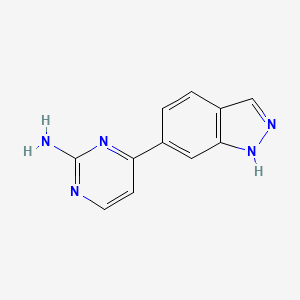
4-(1H-Indazol-6-yl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-Indazol-6-yl)pyrimidin-2-amine is a compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound is characterized by the presence of an indazole ring fused to a pyrimidine ring, which imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Indazol-6-yl)pyrimidin-2-amine typically involves the reaction of indazole derivatives with pyrimidine precursors. One common method involves the use of Buchwald-Hartwig amination, where chloropyrimidines are reacted with aminopyrazoles in the presence of palladium catalysts and bases such as cesium carbonate . The reaction conditions often include elevated temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to meet industrial standards.
化学反应分析
Types of Reactions: 4-(1H-Indazol-6-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the amino group on the pyrimidine ring can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines and other derivatives.
Coupling Reactions: Such as Suzuki or Heck coupling, where the compound can be coupled with aryl halides to form more complex structures.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as cesium carbonate in Buchwald-Hartwig amination.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can have enhanced biological activities or different chemical properties.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
作用机制
The mechanism of action of 4-(1H-Indazol-6-yl)pyrimidin-2-amine, particularly as a PLK4 inhibitor, involves binding to the active site of the kinase, thereby inhibiting its activity. This inhibition disrupts centriole replication, leading to mitotic disorders and inducing apoptosis in cancer cells . The molecular targets include the serine/threonine kinase domain of PLK4, and the pathways involved are related to cell cycle regulation and apoptosis.
相似化合物的比较
4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine: Another PLK4 inhibitor with a similar structure but different substituents on the indazole ring.
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine: A compound with a similar pyrimidine core but different substituents, used as a CDK2 inhibitor.
Uniqueness: 4-(1H-Indazol-6-yl)pyrimidin-2-amine stands out due to its specific inhibition of PLK4, making it a promising candidate for targeted cancer therapy. Its unique structure allows for specific interactions with the kinase, leading to potent biological effects.
属性
分子式 |
C11H9N5 |
|---|---|
分子量 |
211.22 g/mol |
IUPAC 名称 |
4-(1H-indazol-6-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C11H9N5/c12-11-13-4-3-9(15-11)7-1-2-8-6-14-16-10(8)5-7/h1-6H,(H,14,16)(H2,12,13,15) |
InChI 键 |
YSHYFCVRIRVKJH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C3=NC(=NC=C3)N)NN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


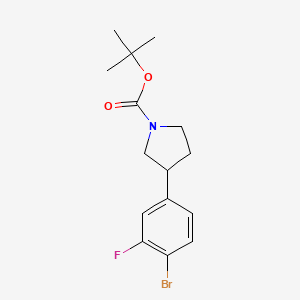


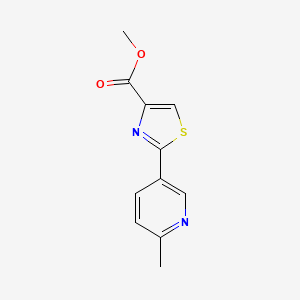
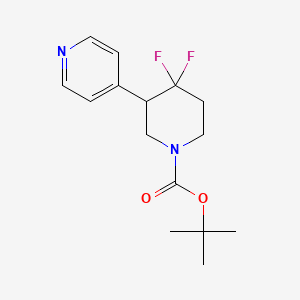
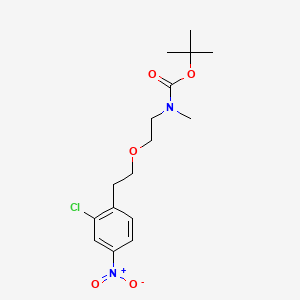
![2-(2,6-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13679451.png)

![1-Oxaspiro[5.7]tridecan-4-one](/img/structure/B13679459.png)
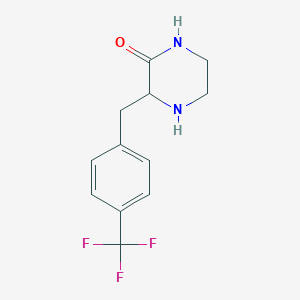
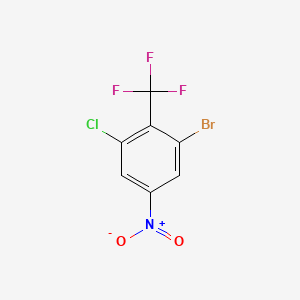
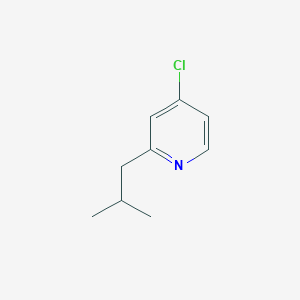
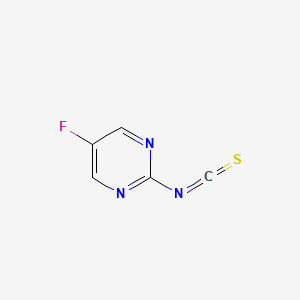
![6-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13679503.png)
